Methyl 2,3-difluoropyridine-4-acetate
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Overview
Description
Methyl 2,3-difluoropyridine-4-acetate is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics to the compound, making it valuable in pharmaceutical and agrochemical applications .
Scientific Research Applications
Methyl 2,3-difluoropyridine-4-acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Future Directions
Fluoropyridines have been the subject of increased interest due to their potential applications in various fields . They are used in the synthesis of biologically active compounds and have potential applications in local radiotherapy of cancer . The future directions for “Methyl 2,3-difluoropyridine-4-acetate” could involve further exploration of its potential applications in these areas.
Mechanism of Action
Target of Action
Methyl 2,3-difluoropyridine-4-acetate is a fluorinated pyridine compound . Fluorinated pyridines have been used in the synthesis of various pharmaceuticals and agrochemicals . They are often used as building blocks in organic synthesis due to their interesting and unusual physical, chemical, and biological properties . .
Mode of Action
Fluorinated pyridines are known to participate in various types of reactions, including nucleophilic substitution . In these reactions, the fluorine atoms in the pyridine ring can act as leaving groups, allowing the introduction of other functional groups .
Biochemical Pathways
Fluorinated pyridines, such as this compound, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-difluoropyridine-4-acetate typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method includes the reaction of 2,3-difluoropyridine with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-difluoropyridine-4-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohols or other reduced derivatives.
Comparison with Similar Compounds
2,3-Difluoropyridine: Lacks the ester group, making it less versatile in certain synthetic applications.
Methyl 3,4-difluoropyridine-2-acetate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2,5-Difluoropyridine: Different fluorine substitution pattern, affecting its chemical and biological properties.
Uniqueness: Methyl 2,3-difluoropyridine-4-acetate stands out due to its specific substitution pattern, which imparts unique reactivity and makes it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
IUPAC Name |
methyl 2-(2,3-difluoropyridin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-6(12)4-5-2-3-11-8(10)7(5)9/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDQBHKVWSWFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=NC=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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